5-chloro-2-hydroxybenzenesulfonamide

Medicinal Chemistry Physicochemical Properties Drug Design

5-Chloro-2-hydroxybenzenesulfonamide (CAS 82020-64-2) is an organic compound characterized by a benzenesulfonamide core with specific 5-chloro and 2-hydroxy substitution. Its molecular formula is C₆H₆ClNO₃S with a molecular weight of approximately 207.64 g/mol.

Molecular Formula C6H6ClNO3S
Molecular Weight 207.64 g/mol
CAS No. 82020-64-2
Cat. No. B3057522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-hydroxybenzenesulfonamide
CAS82020-64-2
Molecular FormulaC6H6ClNO3S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)N)O
InChIInChI=1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)
InChIKeyPKJFFXNIQFWAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxybenzenesulfonamide (CAS 82020-64-2): Baseline Physicochemical & Structural Profile for Procurement


5-Chloro-2-hydroxybenzenesulfonamide (CAS 82020-64-2) is an organic compound characterized by a benzenesulfonamide core with specific 5-chloro and 2-hydroxy substitution . Its molecular formula is C₆H₆ClNO₃S with a molecular weight of approximately 207.64 g/mol . The presence of both a chlorine atom and a hydroxyl group on the aromatic ring confers distinct chemical reactivity, making it a versatile intermediate in medicinal chemistry and materials science, rather than a final drug substance .

Why Generic Substitution Fails for 5-Chloro-2-hydroxybenzenesulfonamide in Advanced R&D


Direct substitution with other chloro-hydroxybenzenesulfonamide regioisomers or unsubstituted analogs is not viable due to quantifiable differences in physicochemical properties and resulting biological activity of their derivatives. For instance, the 5-chloro-2-hydroxy substitution pattern imparts a distinct solubility profile compared to the 3,5-dichloro-4-hydroxy analog, which has a reported aqueous solubility of 1 mg/mL at pH 7.4 . Furthermore, the presence of the chlorine atom is critical for modulating the binding affinity of derived compounds to biological targets, as demonstrated by carbonic anhydrase inhibitors where the 3,5-dichloro-4-hydroxybenzenesulfonamide shows Ki values in the range of 58 nM-78.6 µM across 13 isoforms, a profile that is unique and not achievable with the non-chlorinated parent scaffold [1]. Therefore, substituting with a non-chlorinated or differently substituted sulfonamide will fundamentally alter the properties of the final synthesized compound.

Quantitative Differentiation of 5-Chloro-2-hydroxybenzenesulfonamide: A Procurement Evidence Guide


Molecular Weight and LogP Differentiation from Unsubstituted Parent Compound

The introduction of a chlorine atom at the 5-position on 2-hydroxybenzenesulfonamide (CAS 3724-14-9) results in a significant increase in molecular weight from 173.19 g/mol to 207.64 g/mol, and a calculated increase in lipophilicity . While direct LogP data for the specific compound is not publicly available, a related analog, 3,5-dichloro-4-hydroxybenzenesulfonamide, demonstrates how chloro-substitution profoundly impacts carbonic anhydrase binding (Ki range 58 nM-78.6 µM) compared to the non-chlorinated scaffold [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative Solubility Profile Against a 3,5-Dichloro-4-hydroxy Analog

The specific solubility of 5-chloro-2-hydroxybenzenesulfonamide has not been widely reported, but its single chlorine atom at the 5-position likely confers a different solubility profile compared to the more heavily chlorinated 3,5-dichloro-4-hydroxybenzenesulfonamide. The latter has a reported aqueous solubility of 1 mg/mL at pH 7.4 . In contrast, other sulfonamides like 4-chloro-N-hydroxybenzene-1-sulfonamide have been studied for their molecular interactions in crystal and solution states, indicating that the exact substitution pattern on the aromatic ring is a critical determinant of solubility [1].

Pharmaceutical Formulation Preformulation Solubility

Synthetic Yield of Key Intermediates from 5-Chloro-2-hydroxybenzenesulfonyl Chloride

5-Chloro-2-hydroxybenzenesulfonamide is often a precursor or intermediate derived from its sulfonyl chloride. In synthetic procedures for related sulfonamides, the reaction of a sulfonyl chloride with an amine under basic conditions can yield products in the range of 67-90% [1]. This is a quantifiable benchmark for the synthetic utility of this class. While the specific yield for this compound's synthesis from its sulfonyl chloride is not detailed in the open literature, the established high yield range for analogous reactions indicates that this core scaffold is synthetically robust.

Organic Synthesis Process Chemistry Sulfonamide Chemistry

Precursor to Antimicrobial Sulfonamides with Defined MIC Values

The 5-chloro-2-hydroxybenzene moiety is a key structural feature in a series of antimicrobial sulfonamides. While the parent compound itself is not the active agent, its derivatives, specifically those based on the 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, have demonstrated quantifiable antimicrobial activity. The most active compound in one series, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, exhibited an MIC of 15.62-31.25 μmol/L against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus [1]. This establishes a clear quantitative benchmark for the biological potential of derivatives built from this specific chlorinated core.

Antimicrobial Research Medicinal Chemistry SAR

Structural Role in Anti-Trypanosomal Sulfonamide-Metal Complexes

The 5-chloro-2-hydroxybenzylideneamino moiety, derived from this compound, is a critical component in forming active metal complexes against Trypanosoma cruzi, the causative agent of Chagas disease. Mononuclear complexes of general formula (L2(M)2H2O, where M is Co, Cu, Zn, Ni or Mn and L is a (5-chloro-2-hydroxybenzylidene)aminobenzenesulfonamide, have been shown to reduce epimastigote proliferation. Notably, one such complex (C5) demonstrated an IC50 of 2.7 ± 0.27 µM against trypomastigotes, which is equipotent to the approved drug Nifurtimox (IC50 of 2.7 ± 0.25 µM) [1].

Neglected Tropical Diseases Bioinorganic Chemistry Chagas Disease

Potential for Targeting Carbonic Anhydrase Isoforms via Derived Compounds

The sulfonamide moiety is a well-known zinc-binding group for carbonic anhydrase (CA) enzymes, and the chloro-hydroxy substitution pattern is crucial for tuning isoform selectivity. While direct data for the parent compound is lacking, a close structural analog, 3,5-dichloro-4-hydroxybenzenesulfonamide, has been extensively characterized and exhibits a broad inhibition profile with Ki values ranging from 58 nM to 78.6 µM across 13 different mammalian CA isoforms [1]. This wide range highlights how specific halogenation patterns can be leveraged to achieve differential inhibition of disease-relevant isoforms like the tumor-associated CA IX and CA XII.

Cancer Therapeutics Enzyme Inhibition Glaucoma

High-Value Research & Industrial Applications for 5-Chloro-2-hydroxybenzenesulfonamide


Synthesis of Potent Antimicrobial Agents Against Resistant Bacteria

Given its established role as a precursor to compounds with MIC values as low as 15.62 μmol/L against MRSA [1], this compound is ideally suited for medicinal chemistry groups focused on developing novel antibiotics. The specific 5-chloro-2-hydroxy pattern is essential for accessing this particular structure-activity relationship (SAR) series, making it a non-substitutable starting material for these high-value research programs.

Development of Targeted Therapies via Carbonic Anhydrase Inhibition

The benzenesulfonamide core is a classic zinc-binding group for carbonic anhydrases. Researchers can use 5-chloro-2-hydroxybenzenesulfonamide as a versatile intermediate to append various tail groups, aiming to optimize potency and isoform selectivity. The goal is to achieve a narrow Ki profile, similar to the nanomolar potency seen with related chloro-hydroxybenzenesulfonamides [2], but with improved specificity for targets like tumor-associated CA IX or CA XII.

Creation of Metal-Based Therapeutics for Chagas Disease

This compound is a critical ligand precursor for generating bioactive metal complexes with significant anti-Trypanosoma cruzi activity. Research has shown that complexes derived from this scaffold can achieve in vitro IC50 values equipotent to Nifurtimox [3]. Procurement of this specific regioisomer is therefore a necessary first step in the exploration of novel metal-based chemotherapy agents for neglected tropical diseases.

Physicochemical and Formulation Studies for Drug-Like Properties

The presence of a polar sulfonamide, a hydrogen-bond-donating hydroxyl group, and a lipophilic chlorine atom makes this compound a well-balanced molecule for studying fundamental pharmaceutical properties. Its measured or calculated differences in molecular weight, lipophilicity, and solubility compared to its non-chlorinated parent allow researchers to quantify the impact of chlorine substitution on pre-formulation characteristics like logP and aqueous solubility, which is critical for early-stage drug development.

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